![molecular formula C12H12O B2730205 Benzo(3,4)bicyclo[3.2.1]octen-2-one CAS No. 5387-19-9](/img/structure/B2730205.png)

Benzo(3,4)bicyclo[3.2.1]octen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

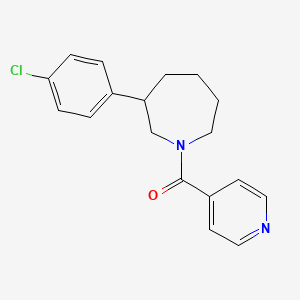

The synthesis of compounds similar to Benzo(3,4)bicyclo[3.2.1]octen-2-one has been described in the literature. For instance, cis/trans-4 and cis/trans-5 (2-vinylstyryl)oxazoles have been synthesized by Wittig reactions from the diphosphonium salt of α,α’-o-xylene dibromide, formaldehyde, and 4- and 5-oxazolecarbaldehydes . These oxazoles, upon photochemical intramolecular cycloaddition, yield diverse fused oxazoline-benzobicyclo[3.2.1]octadienes .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The 4- and 5-(2-vinylstyryl)oxazoles, upon photochemical intramolecular cycloaddition, yield diverse fused oxazoline-benzobicyclo[3.2.1]octadienes . These photoproducts are relatively unstable and spontaneously or on silica gel undergo oxazoline ring opening followed by formation of formiato- or formamido-benzobicyclo[3.2.1]octenone derivatives .Applications De Recherche Scientifique

Palladium-Catalyzed Synthesis

Benzo-fused bicyclo[3.3.0]octanes, closely related to Benzo(3,4)bicyclo[3.2.1]octen-2-one, have been synthesized using palladium-catalyzed cycloalkenylations. This method involves intramolecular coupling between silyl enol ethers and aromatic rings, facilitated by catalytic palladium acetate (Toyota et al., 2002).

Asymmetric Catalysis

C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, structurally similar to this compound, have been utilized in rhodium-catalyzed asymmetric 1,4-addition reactions. These reactions demonstrate high enantioselectivity and catalytic activity, important for synthesizing cyclic and linear substrates (Otomaru et al., 2005).

Metallocatalyzed and Organocatalyzed Constructions

The bicyclo[3.2.1]octane framework, a core component of this compound, has been a subject of considerable interest due to its presence in bioactive natural products. Recent advancements in single-step enantioselective reactions from achiral precursors have been achieved, showcasing innovative organometallic and organic catalytic approaches (Presset et al., 2012).

Charge Transfer Studies

Studies on benzo-annulated bicyclo[2.2.2]octanes, which share structural similarities with this compound, reveal unexpected findings in charge transfer rates. These studies highlight the significant role of sigma-systems and pi-bridges in electron transfer, contributing to a deeper understanding of molecular electronic properties (Goldsmith et al., 2008).

Structural and Thermodynamic Studies

Research on the radical cations of benzene and other aromatic hydrocarbons fully annelated with bicyclo[2.2.2]octene frameworks, akin to this compound, provides insights into the structural and thermodynamic properties of these molecules. This research is pivotal in understanding the kinetic and thermodynamic stability of cationic species in organic chemistry (Matsuura et al., 2000).

Synthesis and Application in Liquid Crystals

A novel series of liquid crystalline compounds incorporating the bicyclo[2.2.2]octane unit, related to this compound, has been synthesized. These compounds, featuring fluorine-substituted phenyl and biphenyl fragments, demonstrate the influence of the bicyclo[2.2.2]octane unit on phase transitions in liquid crystals, highlighting their potential applications in material science (Geivandov et al., 2011).

Propriétés

IUPAC Name |

tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-9-6-5-8(7-9)10-3-1-2-4-11(10)12/h1-4,8-9H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUSCJVVKLKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)

![N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B2730126.png)

![2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide](/img/structure/B2730128.png)

![(1S,2S,4S)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)